Scaffold Size Comparison: 1-Azabicyclo[2.2.1]heptane vs. Quinuclidine Core
The 1-azabicyclo[2.2.1]heptane (ABCH) scaffold possesses one fewer carbon atom in its bridged framework compared to the quinuclidine ring system [1]. This results in a more compact, quasi-spherical shape, which can lead to significantly different binding poses and steric interactions within the confined orthosteric or allosteric binding pockets of G-protein coupled receptors (GPCRs) and ligand-gated ion channels [2].
| Evidence Dimension | Carbon atoms in bridged bicyclic amine scaffold |
|---|---|
| Target Compound Data | 6-carbon bridged system (C6H11N·HCl core) |
| Comparator Or Baseline | 7-carbon bridged system (C7H13N·HCl core) |
| Quantified Difference | 1 carbon atom difference |
| Conditions | Molecular structure comparison |
Why This Matters
The smaller size can be decisive for achieving subtype selectivity in CNS drug discovery programs where the larger quinuclidine scaffold yields off-target activity.
- [1] Zheng, J.-J. et al. Synthesis of 1-azabicyclo[2.2.1]heptane derivatives and their hybrid perovskite and trigonal crystal structures. Journal of Molecular Structure 2024, 1319, 139464. View Source
- [2] Hill, M. D.; Fang, H. Quinuclidine, 1-Azabicyclo[2.2.1]Heptane, 1-Azabicyclo[3.2.1]Octane, and 1-Azabicyclo[3.2.2]Nonane Compounds as Alpha-7 Nicotinic Acetylcholine Receptor Ligands. U.S. Patent Application No. 2015/0329522 A1, Nov 19, 2015. View Source
